3-(4-Fluoroanilino)indol-2-one

Description

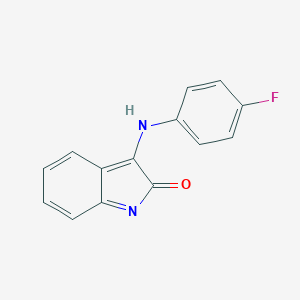

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPXTHPLHCNMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297658 |

Source

|

| Record name | 3-(4-fluoroanilino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21231-47-0 |

Source

|

| Record name | 3-[(4-Fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21231-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021231470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluoroanilino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluoroanilino)indol-2-one

This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Fluoroanilino)indol-2-one, a compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic data analysis, offering researchers a reliable framework for the preparation and validation of this target molecule.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The C3 position of the indolin-2-one ring is particularly amenable to substitution, allowing for the introduction of diverse functionalities to modulate biological activity. The synthesis of 3-substituted indolin-2-ones is a key area of research in the development of novel therapeutic agents.[3][4][5]

This guide focuses on a specific derivative, this compound, which incorporates a fluoroaniline moiety. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. This document will detail a robust synthetic route to this compound and the analytical techniques required for its unambiguous characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a direct condensation reaction between isatin (1H-indole-2,3-dione) and 4-fluoroaniline. This reaction proceeds via the formation of a Schiff base at the C3-ketone of isatin, which exists in equilibrium with the more stable enamine tautomer, this compound.

Reaction Mechanism

The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which protonates the C3 carbonyl oxygen of isatin, rendering the carbon more electrophilic. The nucleophilic nitrogen of 4-fluoroaniline then attacks the activated carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields the target compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Isatin (1H-indole-2,3-dione)

-

4-Fluoroaniline

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq.) in absolute ethanol.

-

To this solution, add 4-fluoroaniline (1.1 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolin-2-one and the 4-fluoroaniline moieties, as well as the N-H protons. The protons on the fluoro-substituted ring will exhibit splitting patterns due to coupling with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O), the enamine carbons (C=C-N), and the aromatic carbons. The carbon atoms of the 4-fluoroaniline ring will show coupling with the fluorine atom (J-coupling).

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| ~10.5 (s, 1H, indole N-H) | ~170 (C=O) |

| ~8.5 (s, 1H, aniline N-H) | ~160 (d, ¹JCF, C-F) |

| ~7.5-6.8 (m, 8H, Ar-H) | ~140-110 (Aromatic Carbons) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H (indole) | 3200-3100 (stretch) |

| N-H (enamine) | 3400-3300 (stretch) |

| C=O (amide) | 1710-1680 (stretch) |

| C=C (enamine) | 1650-1600 (stretch) |

| C-F (aromatic) | 1250-1100 (stretch) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₁FN₂O), the expected exact mass can be calculated.

Expected Molecular Ion Peak (M⁺):

-

Monoisotopic Mass: 242.0855 g/mol

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized product.

Caption: Experimental workflow from synthesis to characterization.

Biological Significance and Future Directions

Derivatives of 3-anilinoindolin-2-one have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The incorporation of a fluorine atom in this compound may enhance its inhibitory potency and pharmacokinetic properties. Further studies are warranted to explore the biological activities of this compound, including its potential as a kinase inhibitor or as a lead compound for the development of other therapeutic agents.

References

- Sharma, V., et al. (n.d.).

- Jin, Y.-Z., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9368–9385.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Kniess, T., et al. (2009). Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry, 17(22), 7765-7772.

- Li, J., et al. (2018). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 16(34), 6245-6249.

- Organic Chemistry Portal. (n.d.). Oxindole synthesis.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Banu, H., & Singh, R. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Monatshefte für Chemie - Chemical Monthly, 152(10), 1189-1219.

- Gandhi, D., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications.

- Dunsford, J. J., et al. (2015). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Dalton Transactions, 44(35), 15584-15590.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0219413).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Harrity, J. P. A. (2014). Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online.

- Nishida, A., et al. (2019). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 24(1), 102.

- Patel, M. V., et al. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Journal of Advances in Applied Science and Technology, 1(1), 1-10.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Wang, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7344-7348.

- Shestakov, A. S., et al. (2008). Features of the reaction of isatin derivatives with ortho-phenylenediamine. Russian Chemical Bulletin, 57(10), 2223-2226.

- Ferreira, R. J., et al. (2020). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 192, 112190.

- The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al.

- SciELO. (n.d.). Article.

- An, Y. (2012). Ion fragmentation of small molecules in mass spectrometry.

- ResearchGate. (n.d.). Diastereoselective Synthesis of 3-(Aminoalkylidene)oxindoles via a Nucleophilic Vinylic Substitution of 2-Chloropyridinium Salts | Request PDF.

- Hafez, H. N., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-20.

- Kim, D., et al. (2021).

- ResearchGate. (n.d.). 13C-NMR of Synthesized Compounds. | Download Scientific Diagram.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of 3'-Benzoyl-5'-(Furan-2-yl)-4'-Phenylspiro[Indoline-3,2'-Pyrrolidin]-2-One Derivatives and its Molecular Docking Studies.

- ResearchGate. (n.d.). Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities.

- Jin, Y.-Z., et al. (2011). Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. Molecules, 16(11), 9368-9385.

- ResearchGate. (n.d.). IR spectra of compound III.a-2. | Download Scientific Diagram.

- Thermo Fisher Scientific. (n.d.). Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.

- National Institute of Standards and Technology. (n.d.). Aniline - the NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Indole - the NIST WebBook.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluoroanilino)indol-2-one: Synthesis, Properties, and Therapeutic Potential

Introduction

The indol-2-one, or oxindole, scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its versatile role in medicinal chemistry.[1][2] This core structure is the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A significant portion of the therapeutic efficacy of indol-2-one derivatives stems from their ability to act as kinase inhibitors, modulating cellular signaling pathways that are often dysregulated in disease states.[6][7][8] Within this promising class of compounds lies 3-(4-Fluoroanilino)indol-2-one, a molecule of considerable interest for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. It is designed to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Chemical Properties and Characterization

While specific experimental data for this compound is not extensively reported in publicly available literature, its physicochemical properties can be reliably predicted based on the well-characterized nature of the 3-aryliminoindolin-2-one scaffold.[9][10]

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₄H₁₀FN₂O | Based on chemical structure |

| Molecular Weight | 241.24 g/mol | Calculated from molecular formula |

| Melting Point | Expected to be in the range of 200-250 °C | Based on melting points of similar 3-aryliminoindolin-2-one derivatives.[11] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. | General solubility characteristics of the indolin-2-one class.[9] |

| Lipophilicity (logP) | Predicted to be in the range of 2.5 - 3.5 | Based on the lipophilicity of similar chloro and nitro indolinone derivatives.[10] |

Spectroscopic Analysis

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indolinone ring (around 3200-3400 cm⁻¹), the C=O stretching of the lactam carbonyl (around 1700-1730 cm⁻¹), the C=N stretching of the imine (around 1620-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).[11][12]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit signals for the aromatic protons of the indolinone and the 4-fluoroaniline rings in the range of δ 6.8-8.0 ppm. A characteristic singlet for the NH proton of the indolinone ring would be expected at a downfield shift, typically above δ 10.0 ppm.[11][13]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the lactam (around δ 165-175 ppm), the imine carbon (C=N) (around δ 150-160 ppm), and the aromatic carbons, including the carbon attached to the fluorine atom which would exhibit a characteristic coupling constant.[13][14]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the aniline group and the indolinone ring.[15]

Synthesis of this compound

The synthesis of this compound is anticipated to follow a well-established synthetic route for 3-aryliminoindolin-2-one derivatives, which typically involves the condensation reaction between an isatin (1H-indole-2,3-dione) and an appropriate aniline derivative.[11][12]

General Synthetic Protocol: Condensation Reaction

This protocol is a generalized procedure based on the synthesis of similar Schiff bases of isatin.

Materials:

-

Isatin

-

4-Fluoroaniline

-

Glacial Acetic Acid

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of isatin and 4-fluoroaniline in absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both isatin and anilines and allows for the reaction to be carried out at an elevated temperature (reflux) to increase the reaction rate.

-

Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 4-fluoroaniline.

Biological Activities and Therapeutic Potential

The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][7] These compounds often exert their therapeutic effects by competing with ATP for the binding site on various kinases, thereby modulating signaling pathways crucial for cell proliferation, survival, and angiogenesis.[8] The introduction of a 4-fluoroanilino moiety at the 3-position of the indolin-2-one core is expected to influence the compound's binding affinity and selectivity for different kinases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3-substituted indolin-2-one derivatives.[1][3] These compounds have shown efficacy against a range of cancer cell lines, often through the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are key drivers of tumor growth and angiogenesis.[7][12]

Antimicrobial Activity

Derivatives of isatin and indolin-2-one have also been investigated for their antimicrobial properties.[2] The imine linkage at the 3-position is a common feature in many biologically active Schiff bases. These compounds have shown activity against a variety of bacterial and fungal strains. While specific data for this compound is lacking, it is a candidate for antimicrobial screening based on the activity of its structural analogs.[2]

Conclusion

This compound represents a molecule of significant interest within the broader class of indolin-2-one derivatives. Its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor with applications in oncology. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established knowledge of analogous compounds. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential and to guide future drug development efforts.

References

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2011). Molecules, 16(11), 9368-9385. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. European Journal of Medicinal Chemistry, 187, 111953. [Link]

-

Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. [Link]

-

Kniess, T., et al. (2009). Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry, 17(22), 7765-7773. [Link]

-

Priniciotto, S., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2268-2281. [Link]

-

Li, X., et al. (2022). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 27(22), 7955. [Link]

-

Gangasani, J., et al. (2017). Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 148(4), 749-756. [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364230. [Link]

-

Synthesis and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). Polycyclic Aromatic Compounds, 43(3), 2266-2279. [Link]

-

Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. (n.d.). ResearchGate. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. Journal of Medicinal Chemistry, 65(13), 9034-9045. [Link]

-

Liu, Y., et al. (2011). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 336-344. [Link]

-

Stojković, D., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(11), 3456. [Link]

-

Doležal, M., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 22(10), 1698. [Link]

-

Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. (n.d.). ResearchGate. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]

-

A convenient synthesis of 3-arylideneindolin-2-ones and evaluation of their photoelectrochemical properties. (n.d.). ResearchGate. [Link]

-

Sun, L., et al. (2003). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

-

Ravelo-Ascanio, A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]

-

Wójcik, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4707. [Link]

-

Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry, 12(4), 5267-5282. [Link]

Sources

- 1. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

Preamble: The Indolin-2-one Scaffold - A Privileged Structure in Kinase Inhibition

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Fluoroanilino)indol-2-one and its Analogs: A Kinase-Centric Perspective

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a highly versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to the development of numerous potent and selective inhibitors of various protein kinases.[1][2][3][4] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2][3] This guide will provide an in-depth exploration of the mechanism of action of this compound, a representative member of the 3-anilinoindolin-2-one class of compounds, focusing on their role as kinase inhibitors. While specific data on the exact "this compound" molecule is not extensively available in public literature, this guide will leverage the wealth of information on the broader class of indolin-2-one derivatives to provide a comprehensive understanding of its likely mechanism of action.

The General Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism of action for the vast majority of indolin-2-one-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[1][2][3] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction. The indolin-2-one scaffold is adept at mimicking the adenine moiety of ATP, allowing it to occupy the ATP-binding pocket.

Causality Behind the Mechanism:

-

Structural Mimicry: The heterocyclic nature of the indolin-2-one core, with its hydrogen bond donors and acceptors, allows it to form key interactions within the hinge region of the kinase ATP-binding site, a critical anchoring point for ATP.

-

Thermodynamic Favorability: By occupying the ATP-binding site, the inhibitor prevents the binding of the much more abundant cellular ATP, thus effectively shutting down the kinase's catalytic activity. The affinity of the inhibitor for the kinase determines its potency.

-

Broad Applicability: The conserved nature of the ATP-binding site across the kinome explains why the indolin-2-one scaffold can be adapted to target a wide variety of kinases.[1][2]

Below is a conceptual diagram illustrating the competitive inhibition mechanism.

Caption: Competitive ATP inhibition by a 3-anilinoindolin-2-one derivative.

The Role of the 3-(4-Fluoroanilino) Moiety: Tuning Specificity and Potency

While the indolin-2-one core provides the fundamental ATP-competitive binding scaffold, the substitutions at the 3-position are crucial for determining the inhibitor's potency and selectivity profile. The 3-(4-fluoroanilino) group plays a significant role in this regard.

-

The Anilino Linker: The aniline group provides a vector for positioning a substituted phenyl ring into a specific pocket of the kinase active site. This allows for additional interactions that can enhance binding affinity and selectivity.

-

The 4-Fluoro Substitution: The fluorine atom at the para-position of the aniline ring can have several effects:

-

Altered Electronics: Fluorine is a highly electronegative atom, which can influence the electronic properties of the phenyl ring and its interactions with the protein.

-

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Enhanced Binding Interactions: In some cases, fluorine can participate in favorable interactions with the protein, such as through the formation of hydrogen bonds or other non-covalent interactions.

-

The precise impact of the 4-fluoro substitution would depend on the specific topology of the target kinase's active site.

Potential Kinase Targets and Downstream Signaling Pathways

Derivatives of the 3-anilinoindolin-2-one scaffold have been shown to inhibit a wide range of protein kinases, many of which are implicated in cancer.[3][4] Based on the known targets of similar compounds, this compound could potentially inhibit one or more of the following kinase families:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[3][5][6]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation.[4][6]

-

c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[4]

-

Src Family Kinases: Non-receptor tyrosine kinases involved in a variety of signaling pathways controlling cell growth, adhesion, and motility.[7][8]

-

Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression.

-

PAK4 (p21-activated kinase 4): Implicated in cytoskeletal dynamics, cell survival, and migration.[9]

The inhibition of these kinases would lead to the disruption of their respective downstream signaling pathways, ultimately resulting in anti-proliferative and anti-angiogenic effects.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a 3-anilinoindolin-2-one derivative targeting a receptor tyrosine kinase (RTK) like VEGFR or PDGFR.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Characterizing the Mechanism of Action

To definitively elucidate the mechanism of action of a novel compound like this compound, a series of biochemical and cell-based assays are required.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of the compound against a panel of purified kinases.

Methodology:

-

Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP (with a radiolabeled or fluorescent tag), and the test compound at various concentrations.

-

Procedure: a. The kinase, substrate, and test compound are pre-incubated in an appropriate assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as:

- Radiometric assay: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

- Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

- Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The data is then fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm that the compound inhibits the target kinase activity within a cellular context.

Methodology:

-

Cell Culture: Culture a cell line that expresses the target kinase and is dependent on its activity for a specific signaling pathway.

-

Treatment: Treat the cells with the test compound at various concentrations for a defined period. A positive control (a known inhibitor) and a negative control (vehicle) should be included.

-

Stimulation (if necessary): If the kinase is a receptor tyrosine kinase, stimulate the cells with the corresponding growth factor to activate the signaling pathway.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate. d. Probe with a corresponding antibody for the total amount of the protein to ensure equal loading. e. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. f. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the intensity of the phosphorylated protein bands relative to the total protein bands. A decrease in the phosphorylation signal with increasing compound concentration indicates cellular target engagement.

Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a period of time (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as:

-

MTT or MTS assay: Measures the metabolic activity of the cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% growth inhibition or is cytotoxic to 50% of the cells).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound, illustrating the type of results that would be obtained from the aforementioned assays.

| Assay Type | Target/Cell Line | Result (IC₅₀/GI₅₀) |

| Biochemical Kinase Assay | VEGFR2 | 15 nM |

| PDGFRβ | 25 nM | |

| c-Kit | 50 nM | |

| Src | > 1 µM | |

| Cellular Phosphorylation Assay | p-VEGFR2 (HUVEC cells) | 40 nM |

| Cell Proliferation Assay | HUVEC (endothelial cells) | 35 nM |

| A549 (lung cancer) | 250 nM | |

| HT-29 (colon cancer) | 300 nM |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its mechanism of action is highly likely to be centered around the competitive inhibition of the ATP-binding site of various protein kinases, particularly those involved in angiogenesis and cell proliferation. The 4-fluoroanilino moiety is critical for fine-tuning the potency and selectivity of the compound.

Future research in this area should focus on:

-

Comprehensive Kinase Profiling: To fully understand the selectivity of the compound and identify potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: To explore how modifications to the indolin-2-one core and the anilino substituent affect kinase inhibitory activity.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor activity of promising compounds in animal models.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug-like properties of the compounds, including their absorption, distribution, metabolism, and excretion.

By systematically applying the principles and experimental approaches outlined in this guide, researchers can effectively advance the development of novel and effective cancer therapeutics based on the versatile indolin-2-one scaffold.

References

-

Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link][1][2]

-

ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link][3]

-

White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2382–2394. [Link][7]

-

National Center for Biotechnology Information. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 105, 117752. [Link]

-

ResearchGate. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3500–3511. [Link][9]

-

National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 19(12), 20976–20991. [Link][5]

-

National Center for Biotechnology Information. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link][6]

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoroanilino)indol-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact. This technical guide delves into the potential therapeutic targets of a specific derivative, 3-(4-Fluoroanilino)indol-2-one. Synthesizing data from analogous compounds and established drug discovery principles, we posit that protein kinases are the primary target class for this molecule. This guide provides a comprehensive overview of the rationale behind this assertion, identifies high-probability candidate kinases, and presents detailed, field-proven experimental protocols for the definitive identification and validation of its molecular targets. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of this compound and accelerate its potential translation into a therapeutic agent.

The Indolin-2-one Core: A Foundation for Kinase Inhibition

The indolin-2-one moiety is a well-established pharmacophore in the realm of oncology and inflammation, largely due to its efficacy as a kinase inhibitor.[1][2] Its structural features, including a hydrogen bond donor and acceptor in the lactam ring and a modifiable substituent at the 3-position, allow for potent and often selective interaction with the ATP-binding pocket of various protein kinases.[2]

Prominent examples of FDA-approved drugs featuring this core structure, such as Sunitinib (Sutent®), underscore its therapeutic relevance. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The indolin-2-one scaffold is central to its ability to inhibit key drivers of tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]

The subject of this guide, this compound, is a close structural analog of many known kinase inhibitors. A radiolabeled version, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, has been investigated as a potential tyrosine kinase inhibitor, building on the legacy of the VEGFR inhibitor SU5416.[4] This strong precedent provides a compelling starting point for our investigation into the therapeutic targets of this compound.

High-Probability Kinase Targets and Associated Signaling Pathways

Based on extensive structure-activity relationship (SAR) studies of related indolin-2-one derivatives, we can hypothesize a set of high-probability protein kinase targets for this compound. These kinases are implicated in critical cellular processes that, when dysregulated, contribute to the pathogenesis of cancer and inflammatory diseases.

Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Proliferation

The most likely targets for this compound are members of the RTK family that govern cell proliferation, survival, and angiogenesis.

-

Vascular Endothelial Growth Factor Receptors (VEGF-R2/KDR): Inhibition of VEGFR2 is a hallmark of many anti-angiogenic therapies. The indolin-2-one core is a potent inhibitor of this kinase.[5][6]

-

Platelet-Derived Growth Factor Receptors (PDGF-Rβ): Similar to VEGFRs, PDGFRs are crucial for angiogenesis and are frequently targeted by indolin-2-one derivatives.[2][5]

-

Fibroblast Growth Factor Receptors (FGF-R1): The FGF signaling pathway is another key regulator of cell growth and differentiation, and its inhibition has therapeutic potential in various cancers.[5]

The diagram below illustrates the central role of these RTKs in oncogenic signaling.

Non-Receptor Tyrosine and Serine/Threonine Kinases

Beyond RTKs, the indolin-2-one scaffold has shown activity against intracellular kinases involved in stress responses and cell cycle regulation.

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy. Computational studies have suggested the potential of pyrrole-indolin-2-ones as Aurora A kinase inhibitors.[7]

-

Glycogen Synthase Kinase 3β (GSK3β): This kinase is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Azaindolin-2-one derivatives have been identified as potent GSK3β inhibitors.[8]

Experimental Workflows for Target Identification and Validation

While the evidence for kinase inhibition is strong, definitive identification of the specific targets of this compound requires rigorous experimental validation. The following section provides detailed protocols for state-of-the-art techniques in target deconvolution.

Workflow Overview

A multi-pronged approach is recommended to confidently identify and validate the therapeutic targets. This workflow combines unbiased, proteome-wide screening with orthogonal, target-specific validation assays.

Detailed Experimental Protocols

Principle: This technique utilizes an immobilized version of the small molecule to "fish" for its binding partners in a complex protein lysate. Bound proteins are then eluted and identified by mass spectrometry.

Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads). A common strategy is to add a linker to a position on the molecule that is not critical for its biological activity.

-

Immobilization: Covalently couple the synthesized probe to activated agarose beads.

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to indolin-2-one inhibitors).

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins. As a negative control, incubate the lysate with beads that have not been coupled to the probe.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound or by using denaturing conditions.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: CETSA is a powerful biophysical assay that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as our compound of interest, typically stabilizes its target protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of this compound.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Principle: To confirm that this compound is indeed a kinase inhibitor and to determine its selectivity, it should be screened against a panel of purified kinases.

Protocol:

-

Assay Setup: Utilize a commercially available kinase profiling service or set up in-house kinase activity assays (e.g., using radiometric or fluorescence-based methods).

-

Compound Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).

-

Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Selectivity Analysis: Compare the IC50 values across the panel of kinases to determine the selectivity profile of the compound.

Data Summary and Interpretation

The data generated from the experimental workflows should be carefully analyzed and summarized to build a compelling case for the identified therapeutic targets.

| Experiment | Data Output | Interpretation |

| Affinity Chromatography-MS | List of proteins that bind to the immobilized compound. | Provides a list of potential direct binding partners. |

| Cellular Thermal Shift Assay (CETSA) | Thermal shift (ΔTm) and isothermal dose-response curves (EC50). | Confirms direct target engagement in a cellular context. |

| In Vitro Kinase Profiling | IC50 values against a panel of kinases. | Quantifies the potency and selectivity of the compound as a kinase inhibitor. |

Conclusion and Future Directions

The indolin-2-one scaffold is a proven platform for the development of potent and selective kinase inhibitors. Based on the available evidence from structurally related compounds, this compound is strongly predicted to target protein kinases involved in oncogenic signaling pathways, particularly those related to angiogenesis and cell proliferation.

The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of its therapeutic targets. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent for the treatment of cancer and other diseases driven by aberrant kinase activity. Future work should focus on optimizing the compound's potency and selectivity for its validated targets, as well as evaluating its efficacy in preclinical models of disease.

References

-

Kniess, T., et al. (2009). Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry, 17(22), 7765-7772. Available at: [Link]

-

Fray, A. H., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(19), 6524. Available at: [Link]

-

Sun, L., et al. (2000). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of Medicinal Chemistry, 43(14), 2655-2663. Available at: [Link]

-

Kim, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 27(19), 6296. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6825. Available at: [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]

-

Wang, L., et al. (2013). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. International Journal of Molecular Sciences, 14(7), 13532-13550. Available at: [Link]

-

Boudreau, M. W., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(6), 711-725. Available at: [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 231-237. Available at: [Link]

-

Zhang, H., et al. (2021). Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966-1988. Available at: [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

-

Baskaran, C., & Ramachandran, M. (2012). Computational molecular docking studies on anticancer drugs. Asian Pacific Journal of Tropical Disease, 2(Suppl 2), S553-S557. Available at: [Link]

-

Al-Rashood, S. T., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 438. Available at: [Link]

-

Lai, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7353. Available at: [Link]

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-Fluoroanilino)indol-2-one Derivatives and Analogs: A Privileged Scaffold in Kinase Inhibition

Abstract

The indolin-2-one core is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors of protein kinases. This technical guide provides an in-depth exploration of a specific subclass: 3-(4-Fluoroanilino)indol-2-one derivatives and their analogs. We will delve into the medicinal chemistry, mechanisms of action, and key experimental protocols relevant to this compound class. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors for therapeutic applications, particularly in oncology and neurodegenerative diseases.

Introduction: The Indolin-2-one Scaffold and the Significance of the 3-Anilino Substitution

The dysregulation of protein kinase signaling is a fundamental driver of numerous human diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, regulate a vast array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized targeted therapy.

Within this landscape, the 3-substituted indolin-2-one scaffold has emerged as a cornerstone for the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors. The core structure provides a robust framework for introducing diverse functionalities, allowing for the fine-tuning of potency and selectivity against various kinase targets.

The introduction of an anilino group at the 3-position of the indolin-2-one core has proven to be a particularly fruitful strategy. This substitution pattern facilitates crucial hydrogen bonding interactions with the hinge region of the kinase domain, a key determinant of inhibitor binding. The 4-fluoro substituent on the anilino ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. While specific data on this compound is emerging, this guide will synthesize the extensive knowledge from closely related analogs to provide a comprehensive overview.

Medicinal Chemistry and Synthesis

The synthetic accessibility of the 3-anilinoindolin-2-one scaffold allows for the systematic exploration of structure-activity relationships (SAR). The general synthetic approach involves the condensation of an appropriate isatin (or a derivative thereof) with a substituted aniline.

General Synthetic Strategy

A plausible and commonly employed synthetic route to this compound derivatives is depicted below. This strategy is based on the well-established chemistry of indolin-2-ones and related heterocyclic systems.

Caption: General synthetic pathway for this compound.

Step-by-Step Methodology:

-

Condensation: Equimolar amounts of isatin (or a suitably substituted isatin) and 4-fluoroaniline are dissolved in a protic solvent such as ethanol or acetic acid.

-

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., glacial acetic acid, p-toluenesulfonic acid) is added to facilitate the reaction.

-

Reaction: The mixture is typically heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: Protic solvents like ethanol or acetic acid are chosen for their ability to solubilize the reactants and facilitate proton transfer, which is crucial for the condensation reaction.

-

Catalyst: The acid catalyst protonates the carbonyl oxygen of the isatin, increasing its electrophilicity and promoting nucleophilic attack by the aniline.

-

Temperature: Heating is generally required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Structure-Activity Relationships (SAR)

Based on extensive studies of related 3-substituted indolin-2-one derivatives, several key SAR trends can be extrapolated to the 3-(4-fluoroanilino) scaffold.[1]

| Position | Substitution | Effect on Activity | Rationale |

| Indolin-2-one N1 | H, Alkyl, Aryl | Modulates solubility and cell permeability. | N-alkylation can improve pharmacokinetic properties. |

| Indolin-2-one C5/C6 | H, Halogen, Methoxy | Influences binding affinity and selectivity. | Substituents can form additional interactions with the kinase active site. |

| Anilino Ring | Fluoro (C4') | Enhances binding affinity and metabolic stability. | The electronegative fluorine can form favorable interactions and block sites of metabolism. |

| Anilino Ring (other positions) | Various groups | Can be modified to fine-tune selectivity and potency. | Exploration of this space is crucial for developing isoform-selective inhibitors. |

The Role of the 4-Fluoro Substituent: The fluorine atom at the 4-position of the anilino ring is a common feature in many kinase inhibitors. Its small size and high electronegativity can lead to favorable dipole-dipole interactions within the ATP binding pocket. Furthermore, the carbon-fluorine bond is very stable, which can enhance the metabolic stability of the compound, leading to an improved pharmacokinetic profile.

Mechanism of Action: Targeting Key Kinase Signaling Pathways

This compound derivatives are designed to function as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary focus for this class of compounds is the inhibition of RTKs involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

Caption: Mechanism of RTK inhibition by this compound derivatives.

By blocking the ATP-binding site of VEGFR and PDGFR, these inhibitors prevent the autophosphorylation of the receptors upon ligand binding. This, in turn, abrogates the downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.

Potential as Neuroprotective Agents

Emerging research suggests that some 3-substituted indolin-2-one derivatives possess neuroprotective properties.[3] The precise mechanisms are still under investigation but may involve the inhibition of kinases implicated in neuronal apoptosis and neuroinflammation, such as Glycogen Synthase Kinase 3β (GSK3β).[4][5] Further studies are required to specifically evaluate the neuroprotective potential of this compound analogs.

Experimental Protocols: Biological Evaluation

The biological activity of this compound derivatives is primarily assessed through in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay is a robust and high-throughput method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]

Materials:

-

Kinase of interest (e.g., VEGFR2, PDGFRβ)

-

Kinase-specific substrate

-

ATP

-

This compound derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Protocol Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Data Analysis:

The luminescent signal is inversely proportional to the kinase activity. The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined using a non-linear regression analysis.

Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds are evaluated in cancer cell lines that are dependent on the target kinase signaling for their growth and survival.

Materials:

-

Cancer cell line (e.g., HUVEC for angiogenesis, various tumor cell lines)

-

Cell culture medium and supplements

-

This compound derivative

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or opaque-walled plates

-

Plate reader (spectrophotometer or luminometer)

Step-by-Step Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivative or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

Data Analysis:

The results are expressed as the percentage of cell viability relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of kinase inhibitors with significant therapeutic potential. The inherent versatility of the indolin-2-one scaffold, combined with the favorable properties imparted by the 3-(4-fluoroanilino) substitution, provides a strong foundation for the development of novel drug candidates.

Future research in this area should focus on:

-

Synthesis and evaluation of diverse analog libraries to further refine the SAR and optimize potency and selectivity.

-

Elucidation of the precise binding modes of these inhibitors with their target kinases through X-ray crystallography to guide rational drug design.

-

Comprehensive pharmacokinetic and pharmacodynamic studies to assess the in vivo efficacy and safety of lead compounds.

-

Exploration of their therapeutic potential in a broader range of diseases, including various cancers and neurodegenerative disorders.

The continued investigation of this compound derivatives and their analogs holds great promise for the discovery of next-generation targeted therapies that can address unmet medical needs.

References

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (Link: [Link])

-

Synthesis and Structure-Activity Relationship Studies of 3-Substituted Indolin-2-ones as Effective Neuroprotective Agents. (Link: [Link])

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (Link: [Link])

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (Link: [Link] M-C/5a473e658e3f94602f2b45391d14902c5f10b7e2)

-

Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. (Link: [Link])

-

Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (Link: [Link])

-

Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (Link: [Link])

-

Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (Link: [Link])

-

In vitro kinase assay. (Link: [Link])

-

New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (Link: [Link])

-

Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Link: [Link])

-

Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Link: [Link])

-

In vitro NLK Kinase Assay. (Link: [Link])

-

Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. (Link: [Link])

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (Link: [Link])

-

Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Link: [Link])

Sources

- 1. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the In Silico Modeling of 3-(4-Fluoroanilino)indol-2-one for Drug Discovery Applications

Executive Summary

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This guide provides an in-depth, protocol-driven framework for the in silico analysis of a representative molecule, 3-(4-Fluoroanilino)indol-2-one. We navigate the complete computational workflow, from initial ligand preparation and target selection to advanced molecular dynamics and pharmacophore modeling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each decision. By integrating molecular docking with AutoDock Vina, molecular dynamics with GROMACS, and pharmacophore hypothesis generation, we present a self-validating system to predict binding affinity, assess complex stability, and identify key structural features for rational drug design.

Introduction: The Rationale for Modeling Indol-2-one Derivatives

The Indol-2-one Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a favored scaffold for targeting diverse biological systems.[1][2] Specifically, the indol-2-one (or oxindole) core is prominent in a class of receptor tyrosine kinase (RTK) inhibitors, including the FDA-approved drug Sunitinib. These compounds typically function by competing with ATP at the kinase hinge region, disrupting downstream signaling pathways crucial for cancer cell proliferation and angiogenesis. The substituted anilino group, as seen in our topic molecule, is a classic feature that often occupies the hydrophobic pocket of the kinase active site.

The Strategic Value of In Silico Modeling in Drug Discovery

Computational modeling allows for the prediction of molecular interactions between a ligand and its biological target, dramatically accelerating the drug discovery process while mitigating the costs and risks associated with clinical trials.[3] By employing a suite of in silico techniques, researchers can screen vast virtual libraries, prioritize candidates for synthesis, and gain mechanistic insights into structure-activity relationships (SAR) long before committing to resource-intensive wet-lab experiments.[3]

Profile of the Target Ligand: this compound

Before any simulation, a thorough characterization of the ligand is essential. The molecule this compound combines the key features of an indol-2-one core with a fluorinated aniline moiety. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₄H₁₁FN₂O | - |

| Molecular Weight | 242.25 g/mol | - |

| XLogP3 | 2.5 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| Rotatable Bonds | 2 | Computed |

Foundational Workflow: Ligand and Target Preparation

A robust computational study is built on meticulously prepared input structures. Errors or artifacts introduced at this stage will propagate through all subsequent calculations, rendering the results unreliable.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges.

Step-by-Step Protocol:

-

2D Sketching & 3D Conversion: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert the 2D structure to a 3D SDF or MOL2 file.

-

Hydrogen Addition: Add hydrogens appropriate for a physiological pH of 7.4. This step is critical for defining correct hydrogen bonding patterns.

-